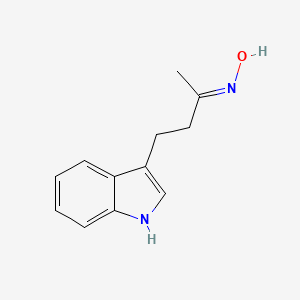

4-(1H-Indol-3-YL)-2-butanone, oxime

Description

Significance of Indole (B1671886) and Oxime Scaffolds in Contemporary Chemical Research

The indole scaffold, a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and pharmaceutical research. nih.gov It is a privileged structure found in a vast array of natural products and synthetic molecules with significant biological activities. nih.govnih.gov Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.gov In medicinal chemistry, indole derivatives are investigated for a wide range of therapeutic applications. nih.govnih.gov The indole ring's unique electronic properties make it prone to electrophilic substitution, primarily at the C3 position, allowing for diverse functionalization and the creation of extensive chemical libraries. nih.gov

Similarly, the oxime functional group (C=N-OH) is a versatile and highly reactive moiety with considerable importance in chemistry. nih.gov Oximes and their derivatives, such as oxime ethers, are not only crucial intermediates in organic synthesis but also exhibit a wide spectrum of biological activities. nih.gov They are key components in several FDA-approved drugs and are explored for their potential as anticancer and antimicrobial agents. nih.govresearchgate.net The ability of the oxime group to act as a directing group in C-H activation reactions and to form stable complexes with metal ions further broadens its utility in synthetic and materials chemistry. orgsyn.org The combination of these two powerful scaffolds into a single molecular entity, the indole oxime, has thus become an area of active investigation. nih.gov

Historical Perspective and Evolution of Indole Oxime Chemistry

The journey into indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent compound from the reduction of oxindole (B195798), which was derived from the dye indigo. nih.gov This foundational work laid the groundwork for understanding the structure and reactivity of this important heterocycle. nih.gov Interest in indole chemistry intensified in the 1930s with the realization that the indole core is a fundamental component of many vital alkaloids. nih.gov

The chemistry of oximes also has deep historical roots, and their synthesis from aldehydes or ketones with hydroxylamine (B1172632) is a classic organic transformation. The recognition of their bioactivity led to their exploration in medicinal chemistry. The evolution of indole oxime chemistry represents a convergence of these two fields. Researchers began to explore the synthesis and properties of molecules containing both the indole nucleus and the oxime group to investigate the synergistic or novel properties that might arise from this combination. Early work often focused on the synthesis of simple indole-aldehyde or indole-ketone oximes, while contemporary research has expanded to include more complex derivatives and their applications in areas like medicinal chemistry and materials science. nih.gov

Overview of the Chemical Compound 4-(1H-Indol-3-YL)-2-butanone, oxime: Research Significance and Position within Indole and Oxime Families

This compound, with the chemical formula C₁₂H₁₄N₂O, is a specific derivative that combines the indole ring with a butanone oxime side chain attached at the C3 position. sigmaaldrich.com This compound is positioned as a research chemical, primarily available to early discovery researchers. sigmaaldrich.com Its significance does not stem from a long history of widespread use or a wealth of published studies; rather, it lies in its potential as a building block or a scaffold for further chemical exploration.

The molecule itself is a derivative of the parent ketone, 4-(1H-indol-3-yl)butan-2-one. nih.gov The conversion of the ketone to the oxime introduces a new site of reactivity and potential for forming geometric isomers ((E) and (Z) forms), which can be crucial for its interaction with biological targets or its assembly into larger supramolecular structures. As a member of the indole family, it carries the characteristic chemical properties of the indole nucleus. As a member of the oxime family, it possesses the potential for further chemical modification at the oxime group, such as conversion to oxime ethers or use in cycloaddition reactions.

Table 1: Physicochemical Properties of this compound and its Parent Ketone

| Property | This compound | 4-(1H-indol-3-yl)butan-2-one |

| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₃NO |

| Molecular Weight | 202.25 g/mol | 187.24 g/mol |

| CAS Number | 666177-62-4, 666177-50-0 ((2E)-isomer) sigmaaldrich.comchemicalbook.com | 5541-89-9 nih.gov |

| IUPAC Name | 4-(1H-indol-3-yl)-N-hydroxybutan-2-imine | 4-(1H-indol-3-yl)butan-2-one nih.gov |

| Physical State | Not widely reported, likely solid | Not widely reported, likely solid |

| Solubility | Not widely reported | Not widely reported |

Interdisciplinary Research Relevance of this compound (excluding clinical applications)

While clinical applications are outside the scope of this article, the interdisciplinary relevance of this compound can be inferred from the known applications of its constituent parts.

Synthetic Chemistry: This compound serves as a valuable substrate for developing and optimizing new synthetic methodologies. The presence of multiple reactive sites—the indole N-H, the aromatic ring, and the oxime group—allows chemists to explore selective transformations.

Materials Science: Indole-containing compounds have been investigated for their optical properties, including fluorescence. The incorporation of an oxime group could modulate these properties, leading to the development of novel fluorescent probes or sensors. The oxime moiety can also coordinate with metal ions, suggesting potential applications in the design of new coordination polymers or catalysts.

Agrochemical Research: Given that many heterocyclic compounds find use as pesticides and herbicides, novel indole derivatives like this oxime could be screened for potential agrochemical activity. nih.gov

Corrosion Inhibition: Some organic compounds containing nitrogen and oxygen atoms have been shown to be effective corrosion inhibitors for metals. The structure of this compound makes it a candidate for investigation in this area.

Scope and Research Objectives of an Academic Inquiry into this compound

Given that this compound is primarily a research chemical with limited published data, a focused academic inquiry would likely encompass several fundamental objectives.

Table 2: Potential Research Objectives for this compound

| Research Area | Specific Objectives |

| Synthesis and Characterization | - To develop a high-yield, scalable, and cost-effective synthetic route to this compound.- To separate and characterize the (E) and (Z) isomers of the oxime.- To perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to create a publicly available, verified dataset. sigmaaldrich.com |

| Reactivity Studies | - To investigate the chemical reactivity of the oxime group (e.g., Beckmann rearrangement, reduction, O-alkylation).- To explore the reactivity of the indole nucleus in the presence of the oxime side chain (e.g., electrophilic substitution, N-alkylation). |

| Coordination Chemistry | - To study the formation of metal complexes with various transition metals.- To characterize the structure and properties of any resulting coordination compounds. |

| Non-Clinical Screening | - To evaluate its potential as a corrosion inhibitor on different metal surfaces.- To assess its properties as a fluorescent probe for sensing specific analytes.- To conduct preliminary screening for agrochemical activity (e.g., antifungal, herbicidal). |

Such an academic inquiry would be foundational, aiming to build a solid base of knowledge about this specific molecule. The findings from these studies could then pave the way for its use in more applied research areas, expanding the utility of the broader indole oxime chemical space.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[4-(1H-indol-3-yl)butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(14-15)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWVLSTHAALPQ-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421324 | |

| Record name | NSC252116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14105-23-8 | |

| Record name | NSC252116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC252116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 1h Indol 3 Yl 2 Butanone, Oxime

Stereochemical Investigations: E/Z and Syn/Anti Isomerization of the Oxime Moiety

The presence of a carbon-nitrogen double bond in the oxime group of 4-(1H-indol-3-yl)-2-butanone, oxime, gives rise to geometric isomerism. These isomers are designated as E/Z or syn/anti, depending on the spatial arrangement of the hydroxyl group relative to the other substituents on the double bond. The interconversion between these isomers is a dynamic process influenced by several factors.

Factors Influencing Isomer Ratio: Acid Catalysis, Solvent Polarity, and Temperature

The equilibrium between the E and Z isomers of an oxime can be significantly affected by external conditions. Key factors that influence the isomer ratio include:

Acid Catalysis: The presence of acid can catalyze the isomerization of oximes. wikipedia.org For instance, in the case of N-substituted indole-3-carboxaldehyde (B46971) oximes, acidic conditions have been shown to influence the ratio of syn and anti isomers. mdpi.com

Solvent Polarity: The polarity of the solvent can play a crucial role in determining the predominant isomer. Studies on various oximes have revealed that solvent choice can shift the equilibrium between the E and Z forms. acs.org

Temperature: Thermal energy can provide the necessary activation energy for the interconversion of oxime isomers. The effect of temperature on the isomer ratio is a critical consideration in synthetic procedures.

Table 1: Factors Influencing Oxime Isomerization

| Factor | Description |

| Acid Catalysis | Protic or Lewis acids can facilitate the rotation around the C=N bond, accelerating the attainment of equilibrium between isomers. wikipedia.org |

| Solvent Polarity | The relative stability of the isomers can be altered by the polarity of the solvent, thereby shifting the equilibrium. acs.org |

| Temperature | Increased temperature provides the kinetic energy required to overcome the rotational barrier of the C=N double bond, leading to isomerization. |

Mechanistic Insights into Isomerization Pathways

The isomerization of oximes is believed to proceed through a protonation-rotation-deprotonation mechanism, particularly under acidic conditions. The process is initiated by the protonation of the oxime's hydroxyl group, which increases the single-bond character of the C=N bond, thereby lowering the rotational barrier. Subsequent rotation around this bond, followed by deprotonation, leads to the formation of the other isomer. organic-chemistry.org

Visible-light-mediated energy transfer catalysis has also emerged as a modern method for achieving E to Z isomerization of aryl oximes. nih.govorganic-chemistry.org This process involves a photosensitizer that, upon excitation, transfers energy to the oxime, promoting the formation of a triplet-state intermediate where rotation around the C=N bond is facilitated. nih.gov

Solid-State and Solution-Phase Isomerism

The isomeric preference of an oxime can differ between the solid state and solution phase. In the solid state, the isomeric form is often dictated by crystal packing forces, which may favor one isomer over the other. mdpi.com In solution, however, the isomer ratio is determined by the relative thermodynamic stabilities of the isomers under the given solvent and temperature conditions. It has been observed that for some N-substituted indole-3-carboxaldehyde oximes, the major isomer in the solid state can be different from the major isomer in solution. mdpi.com

Transformations Involving the Oxime Functional Group

The oxime functional group in this compound, is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Beckmann Rearrangement and Formation of Amide Derivatives

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the corresponding amide. organic-chemistry.orgmasterorganicchemistry.com The reaction is highly stereospecific. wikipedia.org

Various reagents can be employed to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid, as well as milder reagents like cyanuric chloride in the presence of a co-catalyst. wikipedia.orgaudreyli.com One-pot procedures for oximation followed by Beckmann rearrangement have also been developed. unive.it

Reduction to Amines and Hydroxylamines

The oxime group can be reduced to either a primary amine or a hydroxylamine (B1172632), depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as zinc dust in the presence of an ammonium (B1175870) salt, can reduce oximes to primary amines. sciencemadness.org This transformation involves the complete reduction of the C=N double bond and the cleavage of the N-O bond.

Reduction to Hydroxylamines: The selective reduction of the C=N double bond without cleavage of the N-O bond leads to the formation of hydroxylamines. nih.govnih.gov This can be a challenging transformation as over-reduction to the amine is a common side reaction. nih.govchemicalforums.com Catalytic hydrogenation using specific catalysts, such as platinum-based systems, has been employed for this purpose. nih.govnih.gov

Table 2: Reduction Products of Oximes

| Product | Description of Transformation | Example Reducing Agents |

| Primary Amine | Complete reduction of the C=N bond and cleavage of the N-O bond. | Zinc dust/Ammonium formate (B1220265) sciencemadness.org |

| Hydroxylamine | Selective reduction of the C=N bond without N-O bond cleavage. | Catalytic Hydrogenation (e.g., PtO₂) nih.govnih.gov |

Oxidation to Nitro and Nitrone Compounds

The oxidation of oximes presents a direct route to the corresponding nitro compounds, which are valuable intermediates in organic synthesis. For ketoximes like this compound, this transformation can be achieved using various oxidizing agents. A notable method involves the use of a molybdenum(VI) oxodiperoxo complex in acetonitrile, which provides a useful synthetic pathway to convert ketoximes into nitro compounds. thieme-connect.comresearchgate.net Another effective and convenient procedure utilizes sodium perborate (B1237305) in glacial acetic acid, which is considered a safe and general method applicable to a wide range of oximes.

In addition to nitro compounds, oximes can be oxidized to form nitrones. The oxidation of the ketoxime acetoxime to nitric oxide has been observed in the presence of oxygen radical-generating systems, such as those involving cytochrome P450 enzymes. nih.gov This suggests that under specific oxidative conditions, the oxime group can be a source of nitric oxide, implying the transient formation of a nitrone or a related species. The metabolic oxidation of certain aralkyl oximes to their corresponding nitro compounds has also been demonstrated using liver microsomes from various species, highlighting the biological relevance of this transformation. nih.gov

Conversion to Nitriles

The conversion of oximes to nitriles is typically associated with aldoximes through dehydration. However, ketoximes can also be converted to nitriles under specific conditions that promote fragmentation rather than the classic Beckmann rearrangement to an amide. unacademy.com The Beckmann rearrangement is a well-established reaction of oximes, often catalyzed by acid, to produce amides or nitriles. unacademy.commasterorganicchemistry.com While ketoximes generally yield amides, the reaction can be directed towards fragmentation to form a nitrile and a carbocation, especially if the group alpha to the oxime can stabilize the resulting positive charge. wikipedia.org

Several reagents and conditions have been developed to facilitate the Beckmann rearrangement under mild conditions, which could potentially be adapted to favor nitrile formation from this compound. These include the use of 2,4,6-trichloro nih.govmasterorganicchemistry.comCurrent time information in Bangalore, IN.triazine (TCT) in N,N-dimethylformamide (DMF) at room temperature organic-chemistry.org or a catalytic amount of propylphosphonic anhydride (B1165640) (T3P®). researchgate.net The choice of reagent and reaction conditions is crucial in directing the outcome towards either rearrangement or fragmentation. wikipedia.org

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound, allows for extensive derivatization at the oxime group, the butanone chain, and the indole (B1671886) ring, enabling the synthesis of a diverse library of analogues.

Synthesis of Oxime Ether and Ester Derivatives

The hydroxyl group of the oxime is a prime site for derivatization, most commonly through the formation of ethers and esters. Oxime ethers are valuable precursors in organic synthesis and can be prepared through various methods. researchgate.net A novel approach for the synthesis of butanone oxime methyl ether involves catalysis by a copper salt under mild conditions. google.com The synthesis of indole-containing oxime ether derivatives has been reported, with some compounds showing promising antimicrobial activity. nih.gov

The general synthesis of oxime ethers can be achieved through the O-H functionalization of oximes. This highlights the versatility of the oxime group for creating a diverse range of derivatives. researchgate.net Similarly, oxime esters can be synthesized, and these derivatives have also been explored for their biological activities.

| Derivative Type | Synthetic Method | Catalyst/Reagent | Notes |

| Oxime Methyl Ether | Catalytic O-methylation | Copper Salt | Mild conditions, improved yield. google.com |

| Oxime Benzyl Ether | Williamson Ether Synthesis | Base, Benzyl Halide | Common method for oxime ether synthesis. nih.gov |

Modifications on the Butanone Alkyl Chain

Modifications to the butanone alkyl chain of this compound, offer another avenue for creating structural diversity. While specific examples for this exact molecule are not prevalent in the literature, standard alkylation and functionalization reactions of ketones and their derivatives can be applied. For instance, reactions at the C1 or C3 position of the butanone backbone could introduce new substituents. The methoxime group has been used as a versatile directing group for C-H functionalization, which, although often requiring subsequent conversion back to the ketone, demonstrates the potential for targeted modifications on the alkyl chain. rsc.org

Functionalization and Substitution on the Indole Ring System

The indole ring is a privileged scaffold in medicinal chemistry and its functionalization is well-documented. acs.org As a π-excessive heterocycle, indole is highly reactive towards electrophilic substitution, with the preferred site of attack being the C3 position. bhu.ac.inquimicaorganica.org Since the C3 position in this compound, is already substituted, electrophilic attack would be directed to other positions on the ring.

If the C3 position is occupied, further electrophilic substitution can occur at the C2 position or on the benzene (B151609) portion of the indole ring, typically at C5 or C6. bhu.ac.in The reactivity of various indole derivatives in electrophilic substitution reactions has been studied, providing a framework for predicting the outcome of such reactions on this molecule. rsc.orguni-muenchen.de A manganese-containing artificial mini-enzyme has been shown to selectively oxidize indole at the C3 position, leading to 3-oxindole derivatives, suggesting that enzymatic or biomimetic approaches could also be used for functionalization. acs.org

Common electrophilic substitution reactions applicable to the indole ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration: Typically performed with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved using a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: To introduce alkyl or acyl groups onto the benzene ring portion.

Furthermore, the nitrogen of the indole ring can be substituted, for example, by alkylation after deprotonation with a suitable base. bhu.ac.in BN-fused indole derivatives have also been shown to undergo electrophilic aromatic substitution with similar regioselectivity to their carbonaceous counterparts, indicating the broad scope of these reactions. nih.gov

Coordination Chemistry and Metal Complexation Properties

The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) in this compound, imparts the potential to act as a ligand in coordination chemistry. The oxime group, with its nitrogen and oxygen atoms, can act as a bidentate chelating agent, forming stable complexes with various metal ions. The nitrogen atom of the indole ring could also participate in coordination, potentially leading to tridentate binding modes.

The study of metal complexes with ligands containing carbonyl groups, such as butanone, provides insight into the potential coordination behavior. While specific studies on the metal complexes of this compound, are limited, the extensive research on the coordination chemistry of related oximes, such as indole-3-aldehyde oxime nih.gov, and other nitrogen- and oxygen-containing ligands serves as a valuable precedent. The coordination of metal ions can significantly alter the electronic properties and reactivity of the organic ligand, opening up possibilities for catalytic applications and the development of novel materials.

Spectroscopic and Structural Characterization of 4 1h Indol 3 Yl 2 Butanone, Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

High-Resolution ¹H-NMR and ¹³C-NMR for Comprehensive Structure Elucidation

High-resolution ¹H-NMR and ¹³C-NMR are fundamental techniques for the structural analysis of 4-(1H-Indol-3-YL)-2-butanone, oxime. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum, in turn, reveals the number and types of carbon atoms in the molecule.

For this compound, the expected chemical shifts in the ¹H-NMR spectrum would feature distinct signals for the protons of the indole (B1671886) ring, the methylene (B1212753) groups of the butane (B89635) chain, the methyl group adjacent to the oxime, and the hydroxyl proton of the oxime. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (around 8.0-8.5 ppm). The aromatic protons of the indole ring would resonate in the region of 7.0-7.6 ppm, with their multiplicity depending on the substitution pattern. The proton at the C2 position of the indole ring often appears as a singlet or a finely split multiplet around 7.0 ppm.

The aliphatic protons of the butanone side chain would exhibit characteristic signals. The methylene protons adjacent to the indole ring (C4) would likely appear as a triplet, while the methylene protons at C3 would be a quartet, due to coupling with the neighboring protons. The methyl protons at C1 would present as a singlet, being adjacent to the C=N bond of the oxime.

The ¹³C-NMR spectrum would complement the proton data, with the carbons of the indole ring appearing in the aromatic region (110-140 ppm). The carbonyl-like carbon of the oxime (C2) would be found further downfield (around 150-160 ppm). The aliphatic carbons of the butane chain would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Indole N-H | 8.1 (br s) | - |

| Indole C2-H | 7.0 (s) | 122.0 |

| Indole C4'-H | 7.6 (d) | 121.5 |

| Indole C5'-H | 7.1 (t) | 119.5 |

| Indole C6'-H | 7.2 (t) | 120.0 |

| Indole C7'-H | 7.4 (d) | 111.0 |

| C4-H₂ | 2.9 (t) | 25.0 |

| C3-H₂ | 2.6 (t) | 35.0 |

| C1-H₃ | 1.9 (s) | 15.0 |

| Oxime OH | 10.5 (br s) | - |

| Indole C3' | - | 114.0 |

| Indole C3a' | - | 127.0 |

| Indole C7a' | - | 136.0 |

| C2 (C=N) | - | 158.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistryresearchgate.nethmdb.ca

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, cross-peaks would be observed between the protons of the C3 and C4 methylene groups, confirming their connectivity in the butane chain. Similarly, correlations between the aromatic protons of the indole ring would help in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of each carbon atom in the molecule by linking it to its corresponding proton(s). For example, the singlet from the C1 methyl protons would show a correlation to the C1 carbon signal in the HMQC spectrum.

Elucidation of E/Z Isomerism and Tautomerism via NMR Chemical Shifts and Coupling Constantsresearchgate.nethmdb.ca

Oximes can exist as E/Z isomers due to the restricted rotation around the C=N double bond. These isomers can often be distinguished by NMR spectroscopy. The chemical shifts of the substituents on the C=N bond can differ significantly between the E and Z isomers. For this compound, the chemical shift of the C1 methyl group and the C3 methylene group would be sensitive to the stereochemistry of the oxime. One isomer might be favored over the other, or a mixture of both could be present in solution, leading to two sets of signals for the affected groups.

Furthermore, the coupling constants observed in the NMR spectrum can sometimes provide clues about the stereochemistry. While less common for oximes compared to alkenes, subtle differences in long-range coupling constants might be observable.

Tautomerism, specifically the potential for nitroso-enamine tautomers, could also be investigated using NMR. The presence of tautomers would result in a different set of NMR signals corresponding to the alternative structure. However, for a simple butanone oxime, the oxime form is generally the most stable.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

The broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime hydroxyl group, which is often involved in hydrogen bonding. The N-H stretching vibration of the indole ring would also appear in this region, typically as a sharper peak around 3400 cm⁻¹. The C=N stretching vibration of the oxime group is expected to show a medium to weak absorption band around 1650-1680 cm⁻¹. The stretching vibrations of the aromatic C=C bonds of the indole ring would be observed in the 1450-1600 cm⁻¹ region. The N-O stretching of the oxime is typically found in the 930-960 cm⁻¹ range. Finally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Oxime O-H | Stretching | 3200-3500 (broad) |

| Indole N-H | Stretching | ~3400 (sharp) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Oxime C=N | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| Oxime N-O | Stretching | 930-960 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₄N₂O), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

The calculated exact mass of the neutral molecule is 202.1106 g/mol . In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule [M+H]⁺. The theoretical m/z value for this ion would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental values (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₄N₂O | 202.1106 |

| [M+H]⁺ | C₁₂H₁₅N₂O | 203.1184 |

| [M+Na]⁺ | C₁₂H₁₄N₂ONa | 225.0998 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore, and its UV-Vis spectrum is characterized by two main absorption bands. These bands arise from π-π* transitions within the aromatic system.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the indole moiety. Typically, indole and its simple derivatives show a strong absorption band (the ¹Lₐ band) around 270-290 nm and a weaker, more structured band (the ¹Lₑ band) at shorter wavelengths, around 210-220 nm. The presence of the butanone oxime side chain at the C3 position may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on the electronic interactions between the side chain and the indole ring. The oxime group itself has a weak n-π* transition at longer wavelengths, but this is often obscured by the much stronger π-π* transitions of the indole ring.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Typical Wavelength Range (λₘₐₓ, nm) |

| ¹Lₐ band (π-π) | 270-290 |

| ¹Lₑ band (π-π) | 210-220 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Comprehensive searches of scientific literature and structural databases have revealed a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing based on experimental crystallographic findings cannot be provided at this time.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, such a study has not been reported for this specific compound.

For related indole-containing compounds, X-ray diffraction studies have been instrumental in characterizing their molecular geometries and supramolecular assemblies. For instance, the crystal structure of 2-(4-Methoxy-1H-indol-3-yl)acetonitrile revealed specific details about the planarity of the indole ring and the torsion angles of its substituents. nih.gov In its crystal lattice, molecules are linked by N-H···N hydrogen bonds, forming chains. nih.gov This type of information is invaluable for understanding structure-property relationships.

The investigation of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography. Such a study would provide critical insights into:

Molecular Conformation: The precise geometry of the molecule in the solid state, including the conformation of the butanone oxime side chain relative to the indole ring.

Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., involving the indole N-H and the oxime O-H and N atoms), π-π stacking interactions between indole rings, and other van der Waals forces that govern the crystal packing.

Polymorphism: The potential for the compound to exist in different crystalline forms, which could influence its physical properties.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. The scientific community awaits a formal crystallographic investigation to fully characterize this compound in the solid state.

Computational and Theoretical Investigations of 4 1h Indol 3 Yl 2 Butanone, Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict a variety of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(1H-Indol-3-YL)-2-butanone, oxime, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized geometry and electronic properties. nih.govresearchgate.net These calculations provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). nih.gov

The vibrational frequencies of the molecule can also be calculated using DFT. These theoretical frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

Table 1: Calculated Vibrational Frequencies for this compound (Hypothetical Data) This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3450 | 3445 | Oxime OH group |

| N-H stretch | 3300 | 3305 | Indole (B1671886) NH group |

| C=N stretch | 1650 | 1648 | Oxime C=N bond |

| C=C stretch | 1600 | 1598 | Indole ring |

| C-H stretch (aromatic) | 3100-3000 | 3050 | Indole CH bonds |

Conformation Analysis and Prediction of Isomer Stability (E/Z)

The oxime functional group in this compound can exist as two geometric isomers, E (anti) and Z (syn). lumenlearning.com Conformational analysis, which studies the energetics of different spatial arrangements of a molecule, is crucial for understanding the relative stabilities of these isomers. libretexts.orguv.mx

DFT calculations can be used to determine the total electronic energies of the E and Z isomers. The isomer with the lower energy is predicted to be the more stable. The energy difference between the isomers provides an estimate of their relative populations at equilibrium. researchgate.net For similar oxime derivatives, it has been shown that the stability of the isomers can be influenced by steric and electronic factors. sigmaaldrich.comresearchgate.net

Table 2: Calculated Relative Energies of E/Z Isomers of this compound (Hypothetical Data) This table illustrates the type of data generated from conformational analysis.

| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| E-isomer | -X.XXXXXXX | 0.00 |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also predict various spectroscopic parameters.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in structure elucidation and assignment of resonances. nih.gov

IR: As mentioned in section 5.1.1, DFT calculations provide theoretical vibrational frequencies that correspond to the bands observed in an infrared (IR) spectrum. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method can predict the absorption maxima (λmax) and the corresponding electronic transitions, providing insight into the electronic structure of the molecule. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. Molecular docking is a key method within this field that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Enzyme Binding Interactions (e.g., Urease)

Indole derivatives have been investigated as potential inhibitors of the enzyme urease, which is implicated in various pathological conditions. sigmaaldrich.comnih.gov Molecular docking simulations can be used to predict how this compound might bind to the active site of urease. nih.gov These simulations place the ligand (the oxime) into the binding site of the receptor (urease) and calculate a binding score, which is an estimate of the binding affinity.

Identification of Key Binding Sites and Molecular Determinants of Interaction

Beyond predicting binding affinity, molecular docking studies can reveal the specific interactions that stabilize the ligand-enzyme complex. For urease, the active site contains two nickel ions that are crucial for its catalytic activity. researchgate.netnih.gov Docking studies of potential inhibitors, including indole-based compounds, often show interactions with these nickel ions, as well as with surrounding amino acid residues. sigmaaldrich.comnih.gov

Key interactions can include:

Coordination with the nickel ions.

Hydrogen bonding with amino acid residues such as histidine, aspartic acid, and lysine.

Pi-pi stacking interactions between the indole ring and aromatic amino acid residues like phenylalanine or tyrosine.

Hydrophobic interactions with nonpolar residues.

Table 3: Predicted Interactions of this compound with Urease Active Site Residues (Hypothetical Data) This table is a representative example of the output from a molecular docking study.

| Ligand Atom/Group | Enzyme Residue/Component | Interaction Type | Distance (Å) |

|---|---|---|---|

| Oxime Oxygen | Ni1 | Coordination | 2.2 |

| Oxime Nitrogen | Ni2 | Coordination | 2.3 |

| Indole N-H | HIS320 | Hydrogen Bond | 2.9 |

| Indole Ring | PHE234 | Pi-Pi Stacking | 4.5 |

These computational insights are invaluable for the rational design of more potent and selective enzyme inhibitors.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For this compound, this involves elucidating the pathways of its formation and subsequent transformations.

Theoretical Elucidation of Oximation Pathways

The formation of this compound from its corresponding ketone, 4-(1H-indol-3-yl)-2-butanone, and a hydroxylamine (B1172632) source is a classic oximation reaction. Theoretical models can illuminate the step-by-step mechanism of this transformation. The reaction generally proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.

Computational studies, often employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction. This allows for the identification of key intermediates and transition states. For instance, the initial step involves the formation of a tetrahedral intermediate, a carbinolamine. The subsequent elimination of a water molecule to form the oxime can proceed through different pathways depending on the reaction conditions, such as the pH. Theoretical calculations can help determine the most energetically favorable pathway by comparing the activation energies of the various steps.

The theoretical investigation of oximation can also predict the stereochemical outcome of the reaction, i.e., the preferential formation of either the E or Z isomer of the oxime. This is achieved by calculating the relative energies of the transition states leading to each isomer.

Transition State Analysis for Isomerization and Rearrangement Reactions

Once formed, this compound can undergo further reactions, such as isomerization between its E and Z forms and rearrangement reactions like the Beckmann rearrangement. Transition state analysis is a cornerstone of computational chemistry for understanding the kinetics and mechanisms of these processes.

Isomerization: The interconversion between the E and Z isomers of the oxime involves rotation around the C=N double bond. This process typically has a high energy barrier. Computational methods can locate the transition state for this isomerization, which often involves a linear or near-linear C=N-O geometry. The calculated activation energy provides an estimate of the rate of isomerization under different conditions (e.g., thermal or photochemical). Recent studies have shown that visible-light-mediated energy transfer can facilitate E to Z isomerization of oximes, a process that can be modeled computationally to understand the underlying triplet energy transfer pathway. nih.govorganic-chemistry.orgacs.org

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. masterorganicchemistry.com In the case of this compound, this rearrangement would lead to N-(1-(1H-indol-3-yl)ethyl)acetamide. Computational modeling of the Beckmann rearrangement involves several key steps:

Protonation of the Oxime: The first step is the protonation of the hydroxyl group of the oxime, which turns it into a good leaving group (water). masterorganicchemistry.com

Transition State for Migration: The crucial step is the migration of one of the alkyl groups attached to the carbon of the C=N bond to the nitrogen atom, with the simultaneous departure of the water molecule. masterorganicchemistry.com Transition state calculations can determine which group is more likely to migrate by comparing the activation energies for the migration of the methyl group versus the 1-(1H-indol-3-yl)ethyl group. Generally, the group anti-periplanar to the leaving group migrates.

Formation of the Nitrilium Ion: The migration leads to the formation of a nitrilium ion intermediate.

Hydrolysis to the Amide: The nitrilium ion is then attacked by a water molecule, and after a series of proton transfers, the final amide product is formed.

In Silico Screening and Virtual Library Design for Research Applications

The indole nucleus and oxime functionality are present in many biologically active compounds. nih.govmdpi.com This makes this compound an interesting scaffold for the discovery of new therapeutic agents. In silico screening and virtual library design are powerful computational techniques used to explore the chemical space around a lead compound and identify derivatives with potentially improved properties. frontiersin.orgijpsjournal.com

A virtual library of analogs of this compound can be generated by systematically modifying different parts of the molecule. This can include:

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indole ring.

Modification of the Butanone Chain: Altering the length of the alkyl chain or introducing branching.

Derivatization of the Oxime Group: Converting the oxime into oxime ethers or esters.

Once the virtual library is created, these compounds can be subjected to in silico screening, which involves computational methods to predict their properties. A common application is in drug discovery, where techniques like molecular docking are used to predict the binding affinity of the virtual compounds to a specific biological target, such as an enzyme or a receptor. ijpsjournal.comnih.gov This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources.

For instance, if a particular biological target is known, the virtual library of this compound derivatives can be docked into the active site of the target protein. The docking scores, which estimate the binding energy, can be used to rank the compounds. Those with the best predicted binding affinities would be considered promising candidates for further investigation.

The following table illustrates a hypothetical virtual library design based on the scaffold of this compound:

| Compound ID | Indole Substitution | Chain Modification | Oxime Derivative | Predicted Property (Example) |

| V-001 | 5-Fluoro | None | O-Methyl ether | High Binding Affinity to Target X |

| V-002 | 6-Chloro | 3-methyl | None | Improved Lipophilicity |

| V-003 | None | 2-propyl | O-Acetyl ester | Enhanced Stability |

| V-004 | 5-Methoxy | None | None | Potential for H-bonding |

This structured approach, combining virtual library design with in silico screening, represents a modern and efficient strategy in chemical and pharmaceutical research, enabling the rapid exploration of the potential of novel chemical entities like this compound.

Mechanistic Biological Studies and Research Applications of 4 1h Indol 3 Yl 2 Butanone, Oxime Analogues Non Human Clinical Focus

Investigations in Plant Biology and Agrochemical Science

Indole (B1671886) and its derivatives are pivotal in plant biology, influencing everything from growth and development to defense and communication. meddocsonline.orgnih.gov The structural similarities of 4-(1H-indol-3-yl)-2-butanone, oxime analogues to naturally occurring indole compounds suggest their potential for significant applications in agriculture and plant science.

Role as Precursors or Analogues of Indole Plant Growth Regulators (e.g., Auxins)

Indole-3-acetic acid (IAA) is the most common and impactful plant hormone, a type of auxin that governs numerous aspects of plant growth and development. frontiersin.orgbokashiearthworks.net Compounds with structures that mimic or can be converted into auxins are of great interest for their potential to regulate plant growth. nih.govfrontiersin.org The core indole structure within this compound is a key feature of auxins. meddocsonline.org

Research into various indole derivatives has demonstrated their capacity to act as auxin-like growth regulators. For instance, indole-3-butyric acid (IBA) is a well-known synthetic auxin used to stimulate root formation. researchgate.net Studies on other indole compounds have shown their ability to promote root and fruit development. nih.govfrontiersin.org The structural analogy of this compound to these compounds suggests it could serve as a precursor or analogue to plant growth regulators. Specifically, the indole-3-acetaldoxime (IAOx) pathway is a known route for IAA biosynthesis in certain plants like Arabidopsis. nih.gov This pathway involves intermediates that are structurally related to this compound, highlighting the potential for these analogues to be metabolized into active plant hormones.

The inter-kingdom signaling role of volatile indoles produced by bacteria further underscores the importance of this chemical scaffold in modulating plant growth, particularly root development, by interfering with auxin signaling pathways. nih.gov This suggests that synthetic indole analogues could be designed to manipulate these pathways for agricultural benefit.

Mechanistic Studies of Plant Defense Responses to Biotic and Abiotic Stresses

Plants utilize a sophisticated chemical arsenal (B13267) to defend against a wide range of biotic and abiotic threats. Indole and its derivatives are central to these defense mechanisms. meddocsonline.orgresearchgate.net They can act as direct deterrents to herbivores or as signaling molecules that trigger broader defense responses. meddocsonline.org

Terpenoid indole alkaloids (TIAs), a large class of over 130 compounds found in plants like Catharanthus roseus, exhibit a wide array of biological activities, including defense against insects and pathogens. researchgate.net The biosynthesis of these defense compounds is a complex process, often induced by stress, and involves the shikimate pathway, which also produces tryptophan and other indole-containing molecules. meddocsonline.orgresearchgate.net

The release of volatile indole compounds upon herbivore damage serves as a signal to other parts of the plant and even to neighboring plants, priming their defenses. meddocsonline.orgfrontiersin.org For example, indole released from maize plants under attack can induce defense-related phytohormone accumulation and the emission of other defensive volatiles in undamaged neighbors. frontiersin.org This plant-plant communication highlights the potential for indole analogues to be used as agents that enhance a plant's natural defense systems. frontiersin.org Furthermore, indole compounds can increase plant resistance to pathogens by activating signaling pathways like the MAPK cascade and stimulating the accumulation of defense-related compounds such as salicylic (B10762653) acid. frontiersin.org

Research into Agrochemical Applications: Herbicidal, Fungicidal, and Insecticidal Activities

The diverse biological activities of indole derivatives have made them a focal point for the development of new agrochemicals.

Herbicidal Activity: The essential role of auxins in plant growth has been exploited in the development of auxinic herbicides. frontiersin.orgnih.gov These synthetic compounds mimic natural auxins, leading to uncontrolled growth and ultimately the death of susceptible plants. frontiersin.org Research has focused on creating novel indole-3-carboxylic acid derivatives that act as antagonists of the auxin receptor TIR1, demonstrating significant herbicidal effects on both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.govnih.gov For instance, certain α-substituted indole-3-carboxylic acid derivatives have shown high inhibition rates on the roots and shoots of rape and barnyard grass. frontiersin.orgnih.gov

Fungicidal Activity: Indole derivatives have demonstrated significant potential as fungicides against a variety of plant pathogens. bohrium.comznaturforsch.commdpi.com Studies have shown that certain indole analogues exhibit broad-spectrum fungicidal activity, in some cases exceeding the efficacy of commercial fungicides. znaturforsch.com For example, novel 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown remarkable activity against fungi such as Rhizoctonia solani, with some compounds proving superior to commercial fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.com Similarly, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been found to be highly effective against Botrytis cinerea, a common fungal pathogen affecting many crops. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal cell membrane. nih.gov

Insecticidal Activity: The indole scaffold is present in many natural and synthetic compounds with insecticidal properties. nih.govresearchgate.netacs.orgacs.org Research has explored the development of indole derivatives that are toxic to specific pests while being selective and less harmful to non-target organisms like pollinators. nih.govresearchgate.net For example, 1-(1H-indol-3-yl)hexan-1-one has shown high toxicity to the diamondback moth, Plutella xylostella, a major pest of brassica crops. nih.gov Other research has focused on designing indole-derived chitinase (B1577495) inhibitors, which have demonstrated significant insecticidal activity against pests like Plutella xylostella and Mythimna separata. acs.org

Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

| Compound | Target Weed | Concentration (mg/L) | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| 10d | Rape (root) | 100 | 96 | nih.gov |

| 10d | Rape (root) | 10 | 92 | nih.gov |

| 10h | Rape (root) | 100 | 95 | nih.gov |

| 10h | Rape (root) | 10 | 93 | nih.gov |

Role in Plant Metabolism and Communication

Indole is a fundamental molecule in plant metabolism, serving as a precursor for the essential amino acid tryptophan and a wide range of secondary metabolites. meddocsonline.orgresearchgate.net The shikimate pathway is the primary route for indole biosynthesis in plants. meddocsonline.orgfirsthope.co.in This pathway not only produces tryptophan but also channels intermediates into the synthesis of various volatile and non-volatile compounds that are crucial for plant function. meddocsonline.org

Indole itself is a volatile organic compound (VOC) that plays a significant role in plant-to-plant and plant-to-insect communication. meddocsonline.orgfrontiersin.org As a component of floral scents, it can attract pollinators. meddocsonline.orgresearchgate.net Conversely, when released in response to herbivore damage, it acts as an airborne signal, alerting other parts of the plant and neighboring plants to the impending threat. meddocsonline.orgfrontiersin.org This signaling can trigger the production of defensive compounds, demonstrating a sophisticated communication network where indole is a key messenger. frontiersin.org The ability of indole to act as a remote signal to manipulate plant growth and defense highlights its importance in plant ecology and its potential for agricultural applications. nih.gov

In Vitro Antimicrobial and Antiproliferative Activity Investigations

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of many compounds with significant pharmacological activities, including antimicrobial and antiproliferative effects. researchgate.netnih.gov

Activity against Bacterial Strains and Multi-Drug Resistant Organisms (S. aureus, MRSA, VRSA)

The emergence of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus (S. aureus) and its resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), poses a severe threat to public health. nih.gov This has spurred intensive research into novel antimicrobial agents, with indole derivatives showing considerable promise.

Numerous studies have reported the synthesis and evaluation of indole-containing compounds against these challenging pathogens. nih.govmdpi.comnih.gov For instance, a series of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives were synthesized and tested for their antibacterial activity. nih.gov One compound from this series, designated as 5h, exhibited potent activity against susceptible S. aureus with a minimum inhibitory concentration (MIC) of 1 µg/mL, and also against MRSA and VRSA strains with MICs ranging from 2-4 µg/mL. nih.gov Importantly, this compound was found to be non-toxic to mammalian cells, indicating a good selectivity index. nih.gov

Other novel indole-based structures have also shown significant anti-MRSA activity. For example, 2-(1H-indol-3-yl)quinoline and 2-(1H-indol-3-yl)tetrahydroquinoline derivatives have been identified as effective in vitro against MRSA. nih.gov Furthermore, hybrid molecules combining the indole scaffold with other heterocyclic systems, such as benzothiophene, have yielded compounds with potent activity against both MSSA (methicillin-susceptible S. aureus) and MRSA strains. mdpi.com

Table 2: Antimicrobial Activity of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivative 5h

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |

|---|---|---|

| S. aureus (susceptible) | 1 | nih.gov |

| MRSA | 2-4 | nih.gov |

| VRSA | 2-4 | nih.gov |

Antifungal Activity Studies

Recent research has highlighted the potential of indole derivatives as antifungal agents, particularly against drug-resistant strains. Studies have shown that certain indole derivatives exhibit promising activity against various fungi, including Candida species. For instance, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been synthesized and tested for their antifungal effects. nih.gov The minimum inhibitory concentration (MIC) values indicated that several of these compounds displayed excellent antifungal activities against C. krusei and moderate activities against C. albicans when compared to the standard drug fluconazole. nih.gov Specifically, compounds designated as 1b, 2b-d, and 3b-d were most effective against C. albicans with MIC values of 3.125 µg/mL. nih.gov These findings suggest that the introduction of different substituent groups on the indole core can significantly influence the antifungal activity. nih.gov Further research is necessary to elucidate the specific mode of action and to continue the development of these compounds as potential antifungal therapies. nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition, Cell Membrane Disruption)

The antimicrobial action of indole derivatives extends beyond direct killing of microbes to include the disruption of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. Studies have shown that indole derivatives can possess both antimicrobial and antibiofilm effects against various pathogenic microorganisms. nih.gov For example, certain indole derivatives have been shown to inhibit biofilm formation in extensively drug-resistant Acinetobacter baumannii. nih.gov

One of the key mechanisms contributing to antibiotic resistance in bacteria like Staphylococcus aureus is the action of efflux pumps, such as the NorA efflux pump, which actively transport antibiotics out of the bacterial cell. nih.gov Intriguingly, indoles have been identified as a class of NorA inhibitors. nih.gov For instance, 5-nitro-2-phenylindole has been shown to significantly increase the susceptibility of S. aureus to certain antibiotics. nih.gov

Furthermore, research on aminoguanidine-indole derivatives has revealed that their mode of action can involve the depolarization and disruption of the bacterial membrane. mdpi.com One particularly active compound, designated 4P, demonstrated rapid bactericidal activity against resistant Klebsiella pneumoniae. mdpi.com Mechanistic studies indicated that this compound induced depolarization of the bacterial membrane and disrupted its integrity. mdpi.com Additionally, it was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism. mdpi.com Molecular docking studies further supported this, showing that the aminoguanidine (B1677879) moiety and the indole structure of the compound played a crucial role in binding to the active site of the K. pneumoniae DHFR receptor. mdpi.com

Exploration of Antiproliferative Activity against Model Cancer Cell Lines (without clinical interpretation)

Analogues of this compound have been investigated for their potential to inhibit the growth of cancer cells in laboratory settings. These studies explore the effects of these compounds on various cancer cell lines, providing insights into their antiproliferative mechanisms.

A series of nortopsentin analogues, where the imidazole (B134444) ring was replaced by a thiazole (B1198619) and the indole unit was substituted with a 7-azaindole (B17877) moiety, demonstrated significant antiproliferative effects. researchgate.netnih.gov Two of these analogues, in particular, showed potent activity against a wide range of human tumor cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar to nanomolar range. researchgate.netnih.gov Further investigation into the mechanism of action in human hepatoma HepG2 cells revealed that these compounds induce apoptosis (programmed cell death), which was associated with the externalization of phosphatidylserine (B164497) on the plasma membrane and mitochondrial dysfunction. researchgate.netnih.gov These compounds also caused an accumulation of cells in the subG0/G1 phase of the cell cycle and confined viable cells to the G2/M phase. researchgate.netnih.gov

Similarly, steroidal oximes have been synthesized and evaluated for their antitumor activity. nih.gov These compounds showed significant antiproliferative activity against cervical cancer cell lines (HeLa and CaSki) in a dose-dependent manner. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were notably lower for the steroidal oximes compared to the parent compound, diosgenin. nih.gov The treated cancer cells exhibited apoptotic morphology and an increased presence of active caspase-3, indicating that the cell death was occurring through apoptosis. nih.gov

Other studies have focused on designing indole derivatives to target specific proteins involved in cancer cell proliferation, such as receptor tyrosine kinases. For example, new indole-6-carboxylate ester derivatives were synthesized to target EGFR and VEGFR-2. nih.gov Two compounds, 4a (targeting EGFR) and 6c (targeting VEGFR-2), were identified as potent cytotoxic agents that arrested cancer cells in the G2/M phase and induced apoptosis through the extrinsic pathway. nih.gov

The table below summarizes the antiproliferative activity of selected indole oxime analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Nortopsentin Analogues | NCI full panel (~60) | Good antiproliferative effect (micromolar to nanomolar GI50) | researchgate.netnih.gov |

| Nortopsentin Analogues | Human hepatoma HepG2 | Pro-apoptotic, cell cycle arrest in subG0/G1 and G2/M | researchgate.netnih.gov |

| Steroidal Oximes | HeLa, CaSki (cervical cancer) | Significant antiproliferative activity, induced apoptosis | nih.gov |

| Indole-6-carboxylate Ester (4a) | HepG2, HCT-116, A549 | Potent cytotoxic agent, G2/M phase arrest, induced extrinsic apoptosis | nih.gov |

| Indole-6-carboxylate Ester (6c) | HepG2, HCT-116, A549 | Potent cytotoxic agent, G2/M phase arrest, induced extrinsic apoptosis | nih.gov |

Enzyme Inhibition and Modulation Studies (Molecular Level)

The indole nucleus is a key structural feature in many compounds that exhibit enzyme inhibitory activity. Research has focused on understanding how analogues of this compound interact with and modulate the function of various enzymes at a molecular level.

Urease Inhibitory Activity and Structure-Activity Relationships (SAR)

Urease, a nickel-containing enzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, which is a major cause of stomach ulcers. researchgate.net Inhibiting urease is therefore a promising strategy for treating infections caused by these bacteria. Several studies have investigated the urease inhibitory potential of indole oxime derivatives.

N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their in vitro anti-urease activity. researchgate.net All the tested indole derivatives demonstrated better anti-urease activity than the standard inhibitor thiourea (B124793). researchgate.net In one study, two specific derivatives, compounds 8 and 9, were identified as potent urease inhibitors with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, which were significantly lower than that of thiourea (IC50 = 0.2387 ± 0.0048 mM). researchgate.net In silico molecular docking studies suggested that these compounds are able to bind to the active site of the urease enzyme. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to the urease inhibitory activity of these compounds. nih.govnih.gov It has been observed that the presence of electron-donating groups and substituents capable of forming hydrogen bonds, such as hydroxyl (-OH) groups, generally leads to better inhibitory activity. nih.gov Conversely, the presence of bulky groups can decrease the inhibitory effect due to steric hindrance. nih.gov The position and nature of substituents on the aryl ring have also been shown to be important. For example, analogues with electron-withdrawing groups like -CF3 and -NO2 have been identified as excellent urease inhibitors. nih.gov

The table below presents the urease inhibitory activity of selected indole oxime derivatives.

| Compound | Target Enzyme | IC50 Value | Standard | Reference(s) |

| Compound 8 | Macrotyloma uniflorum urease | 0.0516 ± 0.0035 mM | Thiourea (0.2387 ± 0.0048 mM) | researchgate.net |

| Compound 9 | Macrotyloma uniflorum urease | 0.0345 ± 0.0008 mM | Thiourea (0.2387 ± 0.0048 mM) | researchgate.net |

| Analogue 4i | Urease | 5.68 ± 1.66 µM | Thiourea (21.37 ± 1.76 µM) | nih.gov |

| Analogue 4o | Urease | 7.11 ± 1.24 µM | Thiourea (21.37 ± 1.76 µM) | nih.gov |

| Analogue 4g | Urease | 9.41 ± 1.19 µM | Thiourea (21.37 ± 1.76 µM) | nih.gov |

| Analogue 4h | Urease | 10.45 ± 2.57 µM | Thiourea (21.37 ± 1.76 µM) | nih.gov |

Inhibition of Other Relevant Enzymes in Model Systems (e.g., COX-1, COX-2, MAPK pathways)

Analogues of this compound have also been explored for their ability to inhibit other enzymes, such as cyclooxygenases (COX-1 and COX-2) and to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

COX-1 and COX-2 Inhibition:

COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting these enzymes. nih.gov Research has shown that some indole derivatives can act as selective inhibitors of COX-2, which is primarily involved in inflammation, while having less effect on COX-1, which is important for protecting the stomach lining. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov One compound, S3, was found to selectively inhibit COX-2 expression and exhibited gastric sparing activity. nih.gov Docking studies revealed that this compound could bind to the COX-2 enzyme in a manner similar to the known NSAID indomethacin. nih.gov

MAPK Pathway Modulation:

The MAPK signaling pathway is a crucial regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is often observed in cancer. nih.gov Indole alkaloids have been shown to modulate MAPK pathways in cancer cells. nih.gov For instance, 3,3'-diindolylmethane, an indole derivative, has been found to inhibit gastric cancer proliferation and induce apoptosis by altering the TRAF2/p38-MAPK signaling pathway. nih.gov It has also been shown to elicit apoptosis in prostate cancer cells via the p38-MAPK pathway and to arrest the cell cycle in G1 phase in DU145 prostate cancer cells by activating the p38-MAPK pathway. nih.gov

Utility as Chemical Probes and Tools in Biological Research

The specific and potent activities of certain this compound analogues make them valuable as chemical probes for studying biological processes. For example, analogues that selectively inhibit a particular enzyme can be used to investigate the role of that enzyme in cellular pathways and disease models.

The development of non-toxic analogues of 4-ipomeanol, a compound with lung-specific toxicity, has provided new tools for studying the metabolism of carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). psu.edu These analogues, such as 4-hydroxy-1-phenyl-1-pentanone (HPP) and 7-hydroxy-1-phenyl-1-octanone (HPO), were found to inhibit the metabolic activation of NNK by cytochrome P450 enzymes in the lung. psu.edu This makes them useful chemical probes for investigating the active site of these enzymes in Clara cells, the primary site of metabolic activation in the lung. psu.edu

Furthermore, the ability of certain indole derivatives to inhibit specific enzymes like urease or to modulate signaling pathways like the MAPK pathway allows researchers to dissect the molecular mechanisms underlying various cellular functions and disease pathologies. By using these compounds as tools, scientists can gain a deeper understanding of the roles of these enzymes and pathways in health and disease.

Analytical Methodologies for Research and Quantification of 4 1h Indol 3 Yl 2 Butanone, Oxime

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and accessible technique that can be used for the quantitative determination of 4-(1H-Indol-3-YL)-2-butanone, oxime, provided the sample matrix is not overly complex. The indole (B1671886) ring system possesses a characteristic UV absorbance spectrum, typically with maxima in the range of 270-290 nm. researchgate.netnih.govrsc.orgresearchgate.netnih.gov

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of the pure compound at a fixed wavelength (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While spectrophotometry is less specific than chromatographic methods, it can be a rapid and effective tool for routine analysis where the sample composition is well-defined. nih.gov The Salkowski reagent, which reacts with indolic compounds to produce a colored complex, can also be used for colorimetric quantification, although it may react with a range of indolic derivatives. nih.gov

Table 4: Expected UV-Vis Spectrophotometric Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | ~220 | ~280 |

| Ethanol (B145695) | ~222 | ~282 |

Development and Validation of Analytical Methods in Research Matrices

The development of a reliable analytical method is a systematic process that involves selecting the appropriate technique and optimizing the experimental conditions to achieve the desired performance. Once a method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a critical component of quality assurance in chemical research and is guided by international standards such as those from the International Council for Harmonisation (ICH). researchgate.netslideshare.netpharmaguideline.combiomedgrid.comrjpharmacognosy.iracs.org

For a quantitative HPLC method for this compound, the following validation parameters would typically be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biomedgrid.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netbiomedgrid.comrjpharmacognosy.ir

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.netbiomedgrid.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte. researchgate.netbiomedgrid.comacs.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. researchgate.netpharmaguideline.combiomedgrid.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netbiomedgrid.comrjpharmacognosy.ir

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netbiomedgrid.comrjpharmacognosy.ir

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.brresearchgate.netbiomedgrid.com

By systematically evaluating these parameters, a robust and reliable analytical method can be established for the accurate and precise quantification of this compound in various research contexts.

Future Research Directions and Challenges for 4 1h Indol 3 Yl 2 Butanone, Oxime Chemistry

Development of Novel and Efficient Synthetic Routes for Target Compounds